molecular formula C21H19ClN6O2 B3402275 benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049457-50-2

benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3402275
CAS No.: 1049457-50-2
M. Wt: 422.9
InChI Key: PTHJNEVEPGXHCJ-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone: is a unique chemical entity with notable characteristics that have piqued interest in multiple research fields. Its complex structure combines the properties of benzofuran, chlorophenyl, tetrazole, and piperazine, indicating potential diverse applications and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone generally involves multistep organic reactions. Each component, such as benzofuran, chlorophenyl-tetrazole, and piperazine, is synthesized or sourced and subsequently linked through nucleophilic substitution or condensation reactions under controlled temperatures and pressures.

Industrial Production Methods: Industrial-scale synthesis typically employs a series of reactors where these organic reactions are carried out sequentially. The raw materials are reacted under optimized conditions to ensure maximum yield and purity. Techniques like recrystallization, chromatography, and distillation are crucial in the purification processes to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: This compound may undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound by replacing certain functional groups with others.

  • Addition: Addition reactions might involve the incorporation of new elements or compounds to the structure under catalytic conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum catalysts for hydrogenation.

Major Products: The major products formed can range from derivatives of the parent compound with altered functional groups to entirely new compounds retaining some core characteristics.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is often used in studies to understand reaction mechanisms and the influence of different substituents on reactivity and properties.

Biology: Benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone finds applications in biological research, especially in the study of its interactions with various biomolecules. Its structure suggests potential bioactivity, making it a candidate for biochemical assays.

Medicine: Medicinal chemistry explores this compound for its potential therapeutic properties. Its multi-functional groups hint at diverse biological activity, leading to investigations into its efficacy and safety as a drug candidate for various diseases.

Industry: In industry, this compound is utilized in the development of specialized materials and chemicals, possibly in coatings, catalysts, and advanced polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptor sites or enzymes, affecting biochemical pathways. The benzofuran moiety might interact with aromatic receptors, while the tetrazole group could influence enzymatic activity. The piperazine ring provides flexibility, allowing the compound to adopt various conformations to fit into different active sites.

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid derivatives

  • 1-(4-chlorophenyl)-1H-tetrazole

  • Piperazine-linked benzofurans

  • Chlorophenyl-tetrazole analogs

Each of these similar compounds can exhibit distinct yet related properties, highlighting the versatility and broad applicability of such chemical structures.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c22-16-5-7-17(8-6-16)28-20(23-24-25-28)14-26-9-11-27(12-10-26)21(29)19-13-15-3-1-2-4-18(15)30-19/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJNEVEPGXHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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